molecular formula C23H23N3O4S B4880143 N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide CAS No. 5476-66-4

N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide

Cat. No.: B4880143
CAS No.: 5476-66-4
M. Wt: 437.5 g/mol
InChI Key: BEJLDXPVCCMHDA-UHFFFAOYSA-N
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Description

N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide is a complex organic compound with a molecular formula of C22H22N2O3S This compound is characterized by its unique structure, which includes an acetamidophenyl group, a methylphenylsulfamoyl group, and a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common synthetic route includes the following steps:

    Acetylation: The initial step involves the acetylation of 4-aminophenol to form 4-acetamidophenol.

    Sulfonation: The next step is the sulfonation of 3-methylphenylamine to produce 3-methylphenylsulfonamide.

    Coupling Reaction: The final step involves the coupling of 4-acetamidophenol with 3-methylphenylsulfonamide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or activator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes, altering their activity. For example, it may act as an allosteric activator or inhibitor, modulating the enzyme’s function and affecting downstream biological processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-acetamidophenyl)-3-methylbenzamide
  • N-(4-acetamidophenyl)-4-chloro-3-[(4-methylphenyl)sulfamoyl]benzamide
  • 4-[[(4-acetamidophenyl)sulfonylamino]methyl]-N-(3-methoxypropyl)benzamide

Uniqueness

N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

Properties

IUPAC Name

N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O4S/c1-15-5-4-6-21(13-15)26-31(29,30)22-14-18(8-7-16(22)2)23(28)25-20-11-9-19(10-12-20)24-17(3)27/h4-14,26H,1-3H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEJLDXPVCCMHDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)NC3=CC=C(C=C3)NC(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70367132
Record name N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

437.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5476-66-4
Record name N-(4-acetamidophenyl)-4-methyl-3-[(3-methylphenyl)sulfamoyl]benzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70367132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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